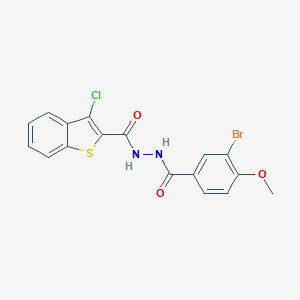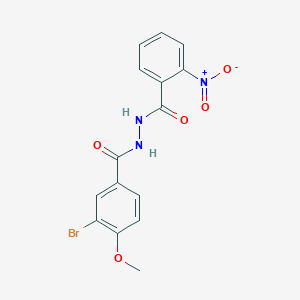![molecular formula C22H21FN2O6S B322907 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B322907.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure, which is further substituted with a fluorophenyl group and trimethoxybenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide intermediate: The reaction between 4-fluoroaniline and a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Coupling with benzamide: The sulfonamide intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives at the fluorophenyl group.
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(4-fluorophenyl)sulfonyl]phenyl}acetamide): Similar structure but with an acetamide group instead of a benzamide group.
N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide}: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide is unique due to the presence of both the sulfonamide and trimethoxybenzene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21FN2O6S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H21FN2O6S/c1-29-19-12-14(13-20(30-2)21(19)31-3)22(26)24-16-8-10-18(11-9-16)32(27,28)25-17-6-4-15(23)5-7-17/h4-13,25H,1-3H3,(H,24,26) |
InChI Key |
SQKTUSIIDGPMBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


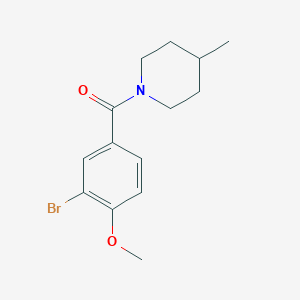
![N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B322827.png)
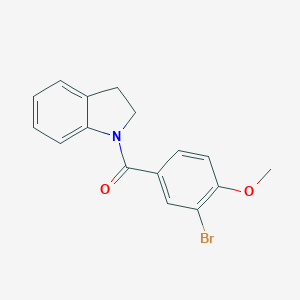
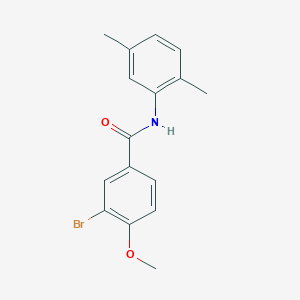
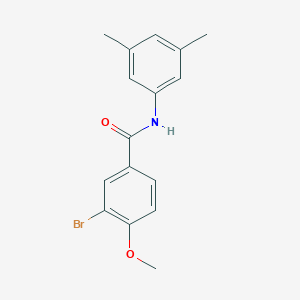
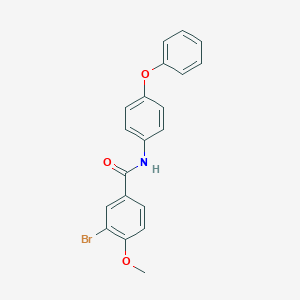
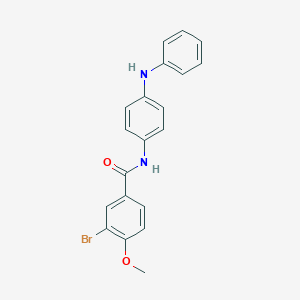
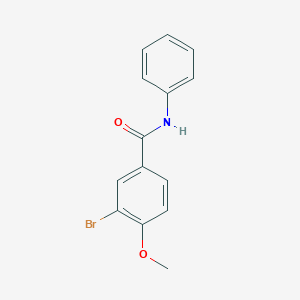
![Ethyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322842.png)
![Ethyl 4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B322843.png)
![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322846.png)

